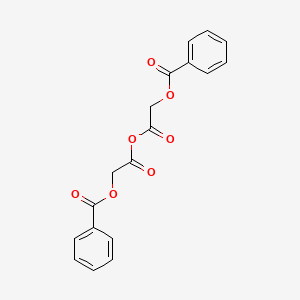

Acetic acid, (benzoyloxy)-, anhydride

Description

Acetic acid, (benzoyloxy)-, anhydride is a specialized acylating agent characterized by the presence of a benzoyloxy group attached to an acetic anhydride backbone. This compound is primarily utilized in organic synthesis, particularly in the acetylation of hydroxyl and amino groups, where it introduces both acetyl and benzoyl functionalities. Its structure enhances reactivity and selectivity in complex reactions, such as glycosylation and the synthesis of heterocyclic compounds. For instance, it has been employed in the preparation of saccharide-modified thiadiazoles and nucleoside derivatives, demonstrating its role in pharmaceutical chemistry . The benzoyloxy group imparts increased steric bulk and lipophilicity, which can influence the solubility and bioavailability of resultant compounds.

Properties

CAS No. |

192775-63-6 |

|---|---|

Molecular Formula |

C18H14O7 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

[2-(2-benzoyloxyacetyl)oxy-2-oxoethyl] benzoate |

InChI |

InChI=1S/C18H14O7/c19-15(11-23-17(21)13-7-3-1-4-8-13)25-16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

VKXQNJKSUKHPPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)OC(=O)COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, (benzoyloxy)-, anhydride can be synthesized through several methods:

Reaction of Acetic Anhydride with Benzoic Acid: This method involves the reaction of acetic anhydride with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the anhydride.

Dehydration of Acetic Acid and Benzoic Acid: Another method involves the dehydration of a mixture of acetic acid and benzoic acid using a dehydrating agent like phosphorus pentoxide. This process removes water and forms the desired anhydride.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and dehydrating agents are used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (benzoyloxy)-, anhydride undergoes several types of chemical reactions:

Acetylation and Benzoylation: It is commonly used to introduce acetyl and benzoyl groups into other molecules. This reaction is often carried out in the presence of a base such as pyridine.

Hydrolysis: The compound can be hydrolyzed to yield acetic acid and benzoic acid. This reaction occurs readily in the presence of water.

Esterification: It can react with alcohols to form esters. This reaction is typically catalyzed by acids such as sulfuric acid.

Common Reagents and Conditions

Bases: Pyridine, triethylamine

Acids: Sulfuric acid, hydrochloric acid

Dehydrating Agents: Phosphorus pentoxide, thionyl chloride

Major Products Formed

Acetylated Compounds: When used in acetylation reactions

Benzoylated Compounds: When used in benzoylation reactions

Esters: When reacted with alcohols

Scientific Research Applications

Acetic acid, (benzoyloxy)-, anhydride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and benzoyl groups into various molecules. This is important in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology: It is used in the modification of biomolecules such as proteins and nucleic acids. This helps in studying the structure and function of these biomolecules.

Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It plays a role in the development of drugs with improved efficacy and reduced side effects.

Industry: It is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (benzoyloxy)-, anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as alcohols, amines, and water. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of an intermediate. This intermediate then undergoes rearrangement to yield the final product, with the release of acetic acid and benzoic acid as by-products.

Comparison with Similar Compounds

Comparison with Acetic Anhydride

Structure and Reactivity :

- Acetic anhydride ((CH₃CO)₂O) is a simple, symmetrical anhydride widely used for acetylations. Its small size and high reactivity make it ideal for industrial applications, such as cellulose acetate production .

- Acetic acid, (benzoyloxy)-, anhydride introduces a benzoyloxy substituent, which modifies reactivity by providing a bulkier leaving group. This structural difference allows selective acetylation in sterically hindered environments, a feature less prominent in acetic anhydride.

Stability :

Comparison with Propionic Anhydride

Structural and Functional Differences :

- Propionic anhydride ((CH₂CH₂CO)₂O) has a longer alkyl chain, increasing lipophilicity compared to acetic anhydride. It is used in esterifications where higher carbon content is desired .

- This compound replaces the alkyl chain with an aromatic benzoyloxy group, enabling π-π interactions in drug design and modifying electronic properties.

Reactivity :

- Propionic anhydride is less reactive than acetic anhydride due to electron-donating alkyl groups, slowing acylation kinetics.

- The benzoyloxy derivative’s electron-withdrawing aryl group may accelerate reactions with nucleophiles, though this is substrate-dependent.

Comparison with Succinic Acid/Acetic Anhydride and Azelaic Acid/Acetic Anhydride Mixtures

Modification of Biopolymers :

- Succinic acid/acetic anhydride mixtures modify starch, altering pasting properties and thermal stability. The dicarboxylic acid introduces cross-linking, enhancing viscosity and gel strength .

- Azelaic acid/acetic anhydride mixtures similarly modify starch but with a longer carbon chain, affecting crystallinity and water retention .

Mechanistic Insights :

- Mixtures of acetic anhydride with dicarboxylic acids leverage cooperative acylation and cross-linking, whereas the benzoyloxy derivative focuses on selective functionalization without cross-linking.

Pharmaceuticals :

- The benzoyloxy derivative is pivotal in synthesizing glycosylated compounds (e.g., antiviral agents) and heterocycles (e.g., pyrazolotriazolopyrimidines), where precise acylation is critical .

- Acetic anhydride, in contrast, is used for bulk acetylation in drug intermediates (e.g., paracetamol) .

Industrial Chemistry :

- Acetic anhydride dominates in cellulose acetate production for films and fibers .

- The benzoyloxy variant’s niche applications include specialty resins or catalysts, though these are less documented.

Data Table: Comparative Analysis of Anhydrides

Research Findings and Contradictions

- Particleboard Studies : Higher acetic anhydride ratios reduce water absorption and thickness swelling but lower internal bond strength due to reduced adhesive penetration . If the benzoyloxy derivative were used, its hydrophobicity might further reduce water uptake but could exacerbate bond strength issues due to steric hindrance.

- Synthetic Efficiency : While acetic anhydride is preferred for cost and availability, the benzoyloxy variant offers unique regioselectivity in drug synthesis, justifying its use despite higher complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.